An In-Depth Technical Guide to (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one: Synthesis, Properties, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one is a chiral, non-proteinogenic amino acid derivative that has emerged as a valuable building block in medicinal chemistry. Its structurally constrained piperazin-2-one core, combined with orthogonal protecting groups, offers a versatile platform for the synthesis of complex molecules and peptidomimetics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, it delves into its critical applications as a scaffold in drug discovery, supported by mechanistic insights and detailed protocols, to serve as a vital resource for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of Piperazinone Scaffolds
The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] Its prevalence stems from a unique combination of desirable physicochemical properties: the two nitrogen atoms can be functionalized to modulate basicity, solubility, and pharmacokinetic profiles, while the ring's chair-like conformation provides a three-dimensional framework for orienting pharmacophoric groups.[1][2]
(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one, a specialized derivative, capitalizes on these advantages. It introduces a constrained peptide bond within the cyclic structure and a defined stereocenter, making it an excellent tool for creating peptidomimetics with enhanced stability and bioavailability.[3][4] This guide will elucidate the key features of this compound, providing the technical foundation necessary for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental characteristics is paramount for its successful application in synthesis and biological assays.
Structure:
Figure 1. Chemical Structure of (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one.
The molecule incorporates several key functional elements:
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Piperazin-2-one Core: A six-membered heterocyclic ring containing two nitrogen atoms and a ketone, which acts as a rigid scaffold.
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(S)-Stereocenter: The methyl group at the C3 position is in the (S)-configuration, providing a specific chiral handle essential for stereoselective interactions with biological targets.
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Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N4 position is a crucial acid-labile protecting group, allowing for selective deprotection and subsequent functionalization.[3]
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Carboxymethyl Group: The acetic acid moiety at the N1 position provides a handle for standard peptide coupling reactions, enabling its incorporation into larger molecules.[3]
Data Summary:
The following table summarizes the key identifiers and predicted physicochemical properties for this compound.
| Property | Value | Reference |
| IUPAC Name | 2-[(3S)-4-(tert-butoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid | [3] |
| CAS Number | 959571-65-4 | [5] |
| Molecular Formula | C₁₂H₂₀N₂O₅ | [5] |
| Molecular Weight | 272.30 g/mol | [5] |
| Predicted Boiling Point | 456.3 ± 40.0 °C | [5] |
| Predicted Density | 1.213 ± 0.06 g/cm³ | [5] |
| Predicted LogP | 0.99 | [5] |
| SMILES | CC@H1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O | [3] |
| InChI Key | NZZLOAJFJXIMGK-QMMMGPOBSA-N | [3] |
Synthesis and Characterization: A Validated Protocol
The synthesis of (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one is typically achieved through a multi-step sequence starting from readily available chiral precursors. The following protocol outlines a representative and reliable synthetic workflow.
Synthetic Workflow Overview
The causality behind this synthetic strategy is based on a logical construction of the piperazinone ring around a chiral amino acid core. The workflow ensures control over stereochemistry and allows for the orthogonal introduction of the required functional groups.
Diagram 2. Key functionalization pathways of the scaffold.
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N4-Amine Functionalization: The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a secondary amine at the N4 position. This amine can then be elaborated through a wide range of reactions, including amide bond formation, sulfonylation, reductive amination, or urea formation, to explore structure-activity relationships (SAR).
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N1-Carboxylic Acid Coupling: The carboxylic acid at the N1 position is readily activated for amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows the entire scaffold to be incorporated as a constrained, non-natural amino acid residue into a peptide sequence or coupled to other molecular fragments. [3]
Role as a Peptidomimetic and Scaffold
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Pharmaceutical Development: This compound serves as a key intermediate in synthesizing various pharmaceutical agents. [3]The piperazine structure is known to enhance bioactivity and is often found in drugs targeting neurological disorders. [6][7]
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Peptide Synthesis: In the preparation of peptide-based drugs, the Boc group allows for selective reactions, which can improve yield and purity in complex syntheses. [3][8]The rigid piperazinone core helps to lock the peptide backbone into a specific conformation, which can lead to increased receptor affinity and improved metabolic stability compared to flexible, linear peptides.
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Bioconjugation: The carboxymethyl group provides a convenient attachment point for bioconjugation, making it valuable for developing targeted drug delivery systems or diagnostic agents. [3][4]
Safety, Handling, and Storage
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Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific hazard information.
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Handling: The compound is typically a white to off-white solid. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, typically at 0-8 °C, to ensure long-term stability. [4]
Conclusion
(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one is a high-value, strategically designed chemical building block. Its combination of a stereodefined, conformationally restricted core and orthogonally protected functional groups provides medicinal chemists with a powerful tool for navigating complex synthetic challenges. Its proven applicability in constructing peptidomimetics and as a versatile scaffold for exploring SAR makes it an indispensable component in the modern drug discovery toolkit. The continued exploration of this and related piperazinone structures promises to yield novel therapeutic candidates with enhanced potency, selectivity, and drug-like properties.
References
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Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 735-755. Available at: [Link]
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Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. Available at: [Link]
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MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
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Manetti, F., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chemimpex.com [chemimpex.com]
